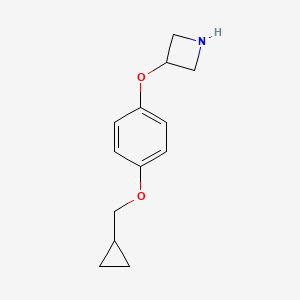
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine
Overview
Description
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a cyclopropylmethoxy-phenoxy group. Its unique structure contributes to its interactions with biological targets, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes.
- Receptor Binding : The compound has shown high affinity for multiple receptors, which may include serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
- Enzyme Interaction : It exhibits inhibitory activity against certain enzymes, impacting metabolic pathways critical for cellular function and survival.
Biological Activities
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : The compound's ability to modulate cell signaling pathways has led to investigations into its anticancer effects, particularly in inhibiting tumor cell proliferation.
- Neuroprotective Effects : Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds, providing insights into the potential applications of this compound:
- Case Study 1 : A study evaluated the effects of a structurally related indole derivative on cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The findings suggest that azetidine derivatives could exhibit similar properties .
- Case Study 2 : Another investigation focused on the neuroprotective effects of a phenoxy-substituted azetidine derivative in animal models of neurodegeneration, showing reduced neuronal death and improved cognitive function .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Neuroprotective | Improved cognitive function |
| Mechanism | Description | Implications |
|---|---|---|
| Receptor Binding | High affinity for neurotransmitter receptors | Potential neuropharmacological applications |
| Enzyme Inhibition | Interaction with metabolic enzymes | Possible therapeutic applications in cancer |
Properties
IUPAC Name |
3-[4-(cyclopropylmethoxy)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-10(1)9-15-11-3-5-12(6-4-11)16-13-7-14-8-13/h3-6,10,13-14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMVZKRIYVALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)OC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














